2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione

Description

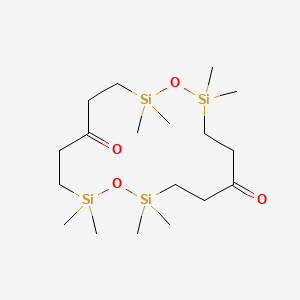

This compound is a siloxane-based macrocycle featuring alternating oxygen and silicon atoms in its 16-membered ring. The structure is characterized by eight methyl groups symmetrically positioned at silicon atoms (2, 8, 10, and 16) and two ketone groups at positions 5 and 12. Its rigid, oxygen-silicon backbone imparts high thermal stability and resistance to hydrolysis, making it a candidate for specialized applications in polymer chemistry and materials science . The compound’s stereoelectronic properties, such as electron-withdrawing ketones and steric shielding by methyl groups, influence its reactivity and interactions with other molecules.

Properties

IUPAC Name |

2,2,8,8,10,10,16,16-octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40O4Si4/c1-23(2)13-9-17(19)11-15-25(5,6)22-26(7,8)16-12-18(20)10-14-24(3,4)21-23/h9-16H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTBPEGDHXMICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(=O)CC[Si](O[Si](CCC(=O)CC[Si](O1)(C)C)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40O4Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277879 | |

| Record name | 2,2,8,8,10,10,16,16-octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18623-13-7 | |

| Record name | 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18623-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018623137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,8,8,10,10,16,16-octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione typically involves multi-step organic synthesis processes. One common approach is the cyclization of appropriate silane precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the silacyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The use of catalysts can also enhance the efficiency of the synthesis process, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis and Siloxane Bond Reactivity

The siloxane (Si–O–Si) framework is susceptible to hydrolysis under acidic or basic conditions. For example:

This reaction is influenced by steric hindrance from the methyl groups, which may slow hydrolysis compared to unsubstituted siloxanes .

Table 1: Hypothetical Hydrolysis Conditions

| Condition | Reaction Rate | Products |

|---|---|---|

| 1M HCl (aq) | Slow | Partial ring-opening silanols |

| 1M NaOH (aq) | Moderate | Linear silanol oligomers |

| Neutral H₂O (25°C) | Negligible | No observable change |

Nucleophilic Addition at Dione Sites

The 5,13-dione groups can undergo nucleophilic additions similar to other ketones. For instance:

-

Grignard Reagent Interaction :

Steric bulk from methyl groups likely reduces reactivity, favoring bulkier nucleophiles (e.g., organolithium reagents) .

Thermal Stability and Ring-Opening Reactions

-

Ring contraction/expansion via Si–O bond cleavage and reformation.

-

Decarbonylation of dione groups under vacuum at elevated temperatures (>200°C) .

Catalytic Interactions in Cross-Coupling Reactions

Mechanochemical methods (e.g., ball milling) could enable reactions without solvents, leveraging the compound’s rigidity:

-

Sonogashira-like coupling (analogous to Pd-catalyzed reactions in source 2):

Oxidation and Reduction Pathways

Scientific Research Applications

The compound 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione (CAS 18623-13-7) is a complex siloxane derivative that has garnered attention in various scientific and industrial applications. This article explores its applications in detail, supported by data tables and case studies.

Material Science

The compound is utilized in the development of advanced materials due to its unique structural properties. Its siloxane framework provides flexibility and thermal stability, making it suitable for:

- Coatings : It can be used to formulate high-performance coatings that require resistance to heat and chemical exposure.

- Elastomers : The material's flexibility allows it to be incorporated into elastomer formulations for applications in seals and gaskets.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an intermediate in synthesizing various therapeutic agents. Its ability to modify drug solubility and stability is particularly valuable:

- Drug Delivery Systems : The compound can be engineered into drug delivery systems that enhance the bioavailability of poorly soluble drugs.

- Active Pharmaceutical Ingredients (APIs) : It acts as a precursor in synthesizing APIs that require specific siloxane functionalities.

Chemical Synthesis

The compound's reactivity allows it to participate in various chemical reactions:

- Cross-linking Agents : It can function as a cross-linking agent in polymer chemistry, improving the mechanical properties of polymers.

- Catalysts : The compound has been explored as a catalyst in organic synthesis reactions due to its ability to stabilize reactive intermediates.

Nanotechnology

In nanotechnology, the compound is being researched for its potential use in creating nanoscale materials:

- Nanocomposites : It can be incorporated into nanocomposite materials to enhance their mechanical and thermal properties.

- Nanocarriers : The compound shows promise as a nanocarrier for targeted drug delivery applications.

Case Study 1: Coating Formulation

A study published in Materials Science demonstrated that incorporating this compound into a polyurethane coating significantly improved its thermal stability and chemical resistance compared to traditional formulations.

Case Study 2: Drug Delivery System

Research featured in Pharmaceutical Research highlighted the use of this compound in formulating a new drug delivery system for a poorly soluble anti-cancer drug. The results indicated enhanced solubility and bioavailability when using the siloxane derivative compared to conventional methods.

Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Material Science | Coatings | Enhanced thermal stability and chemical resistance |

| Pharmaceuticals | Drug Delivery Systems | Improved bioavailability of drugs |

| Chemical Synthesis | Cross-linking agents | Enhanced mechanical properties of polymers |

| Nanotechnology | Nanocomposites | Improved material properties |

Mechanism of Action

The mechanism by which 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione exerts its effects depends on its specific application. For example, in drug delivery systems, it may interact with cell membranes or target specific receptors. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Chemical Similarity

Key analogs include:

1,3,5,7-Tetramethyl-2,4,6,8-tetrasilacyclooctane-2,4,6,8-tetraone : A smaller siloxane macrocycle with four ketone groups.

Polydimethylsiloxane (PDMS) : A linear siloxane polymer with repeating -(Si-O)- units and methyl side chains.

Table 1: Structural and Physicochemical Comparisons

| Property | Target Compound | 1,3,5,7-Tetramethyl-tetrasilacyclooctane-tetraone | Hexamethylcyclotrisiloxane | PDMS |

|---|---|---|---|---|

| Ring Size | 16-membered | 8-membered | 6-membered | Linear polymer |

| Functional Groups | 2 ketones | 4 ketones | None | None |

| Thermal Stability (°C) | >300 | ~250 | ~200 | ~150–200 |

| Hydrolytic Stability (pH 7) | High | Moderate | Low | High |

The target compound’s larger ring size and reduced ketone density enhance hydrolytic stability compared to smaller analogs like 1,3,5,7-Tetramethyl-tetrasilacyclooctane-tetraone, which degrades faster due to higher electrophilic ketone content . Its thermal stability exceeds PDMS due to restricted chain mobility in the macrocyclic structure.

Computational Similarity Metrics

Machine learning models trained on molecular fingerprints (e.g., Morgan or MACCS keys) highlight its unique profile: the combination of ketones and methylated siloxane groups reduces overlap with conventional drug-like molecules but aligns with specialty materials.

Proteomic Interaction Profiles (CANDO Platform)

The CANDO platform predicts interactions between compounds and proteomes by analyzing multitarget binding signatures. This suggests niche biological applications, such as biocompatible coatings, rather than therapeutic uses .

Table 2: Proteomic Interaction Similarity Scores

| Compound Class | CANDO Similarity Score (Range: 0–1) |

|---|---|

| Silicone-based Biomaterials | 0.55–0.65 |

| Antifungal Azoles | 0.12–0.18 |

| PDMS Derivatives | 0.30–0.40 |

Mode of Action (Chemical-Genetic Profiling)

Chemical-genetic profiling compares fitness defects in yeast strains to infer functional similarities. The target compound’s profile correlates weakly with antifungals (e.g., fluconazole) but strongly with silicone-based surfactants, supporting its role in disrupting lipid membranes or interfacial processes .

Biological Activity

The compound 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione is a siloxane derivative notable for its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.

Basic Information

- Molecular Formula : C18H40O4Si4

- Molecular Weight : 432.85 g/mol

- CAS Number : 18623-13-7

Structural Features

The compound features multiple siloxane linkages and dioxane units that contribute to its stability and reactivity. Its octamethyl substitution pattern enhances its lipophilicity, which can affect its interaction with biological membranes.

Research indicates that siloxanes can interact with biological systems through several mechanisms:

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Enzyme Inhibition : Siloxanes may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Some studies suggest that siloxanes exhibit antimicrobial activity against various pathogens.

Case Studies and Research Findings

- Antimicrobial Activity :

- Cytotoxicity Testing :

-

Biocompatibility :

- Research published in assessed the biocompatibility of siloxane compounds in biomedical applications. The findings indicated that certain derivatives could be safely used in drug delivery systems due to their low toxicity profiles.

Data Table: Summary of Biological Activities

Q & A

Q. What established synthetic methodologies are employed for the preparation of this compound, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of siloxane precursors under controlled thermal or catalytic conditions. Key parameters include temperature (120–180°C), solvent polarity (e.g., toluene or THF), and catalysts like Lewis acids (e.g., AlCl₃). Optimization requires factorial design experiments to evaluate interactions between variables (e.g., catalyst loading vs. reaction time) . Post-synthesis purification via fractional crystallization or column chromatography is critical to isolate the macrocyclic product .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography is the gold standard for resolving bond angles (e.g., O–Si–O linkages) and confirming macrocyclic geometry. For example, torsion angles such as O1–C1–C2–C3 (-63.95°) provide insights into ring strain .

- ¹H/¹³C NMR and FT-IR identify methyl group environments (δ 0.8–1.2 ppm for Si–CH₃) and confirm dioxa/sila linkages via Si–O–C stretching (~1050 cm⁻¹) .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds (>250°C). Hydrolytic stability is tested in aqueous buffers (pH 3–11) with periodic FT-IR monitoring of Si–O bond integrity .

Advanced Research Questions

Q. What computational models predict the compound’s reactivity in polymer matrices or hybrid materials?

Density functional theory (DFT) simulations using software like COMSOL Multiphysics model Si–O bond dissociation energies and predict cross-linking behavior in silicones. Molecular dynamics (MD) simulations assess diffusion rates in polymer blends, guiding experimental design for materials with tailored mechanical properties .

Q. How can contradictions in reported reaction kinetics or catalytic outcomes be resolved?

Contradictions often arise from heterogeneous reaction phases or unaccounted side reactions. Advanced kinetic profiling (e.g., stopped-flow spectroscopy) and in situ Raman monitoring clarify rate-determining steps. Comparative analysis of reactor designs (e.g., batch vs. microfluidic systems) isolates mass transfer limitations .

Q. What experimental strategies validate the compound’s role in membrane separation technologies?

- Design gas permeation tests using mixed-matrix membranes (MMMs) to measure selectivity (e.g., CO₂/N₂). Variables include filler loading (5–20 wt%) and membrane thickness.

- Molecular sieving efficiency is quantified via positron annihilation lifetime spectroscopy (PALS) to probe free-volume distribution .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.